molecular formula C18H16N2O3 B2741029 3-[(acetyloxy)imino]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one CAS No. 303149-42-0

3-[(acetyloxy)imino]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B2741029
CAS No.: 303149-42-0
M. Wt: 308.337
InChI Key: SWKZFINUZGPOKH-ZPHPHTNESA-N
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Description

The compound “3-[(acetyloxy)imino]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one” is also known by its synonyms: 1H-Indole-2,3-dione, 1-[(4-methylphenyl)methyl]-, 3-(O-acetyloxime); [(3Z)-1-[(4-methylphenyl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino acetate . It has a molecular formula of C18H16N2O3 .

Scientific Research Applications

Anticancer Activity

A series of novel indolin-2-one analogs, including compounds related to the target structure, have been synthesized and evaluated for their in vitro cytotoxicity against a panel of human tumor cell lines. These studies indicate potential leads for anticancer drug development, highlighting the significance of indolin-2-one derivatives in cancer research (Penthala et al., 2010).

Solid State Organization and Co-crystallization

Research on the solid-state organization of 4-pyridyl imino compounds, which share structural motifs with the target compound, discusses their supramolecular arrangement. This work emphasizes the importance of understanding intermolecular interactions in the development of new materials and pharmaceuticals (Bacchi et al., 2009).

Synthesis Methodologies

Studies on the synthesis of related compounds under various conditions, such as ultrasound irradiation, provide insights into efficient and innovative methodologies for preparing complex organic molecules. These methods can be crucial for the development of new drugs and materials (Wang Huiyana, 2013).

Corrosion Inhibition

The inhibition efficiency of Schiff bases derived from L-Tryptophan, which are structurally related to the target compound, on the corrosion of stainless steel in acidic environments has been explored. This research highlights the potential application of these compounds in protecting materials from corrosion (Vikneshvaran & Velmathi, 2017).

Chemical Synthesis and Biological Applications

The synthesis and evaluation of novel N-benzyl aplysinopsin analogs, related to the target compound, have demonstrated potent in vitro cytotoxicity against human tumor cell lines. Such research underscores the therapeutic potential of indole derivatives in the treatment of cancer (Penthala et al., 2011).

Future Directions

Indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that there is potential for further exploration and development of indole derivatives, including “3-[(acetyloxy)imino]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one”, for therapeutic applications.

Properties

IUPAC Name

[(Z)-[1-[(4-methylphenyl)methyl]-2-oxoindol-3-ylidene]amino] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-12-7-9-14(10-8-12)11-20-16-6-4-3-5-15(16)17(18(20)22)19-23-13(2)21/h3-10H,11H2,1-2H3/b19-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWKZFINUZGPOKH-ZPHPHTNESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=NOC(=O)C)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3/C(=N/OC(=O)C)/C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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